molecular formula C21H22N4O3S2 B2957399 2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-phenylacetamide CAS No. 894949-10-1

2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-phenylacetamide

Cat. No. B2957399
CAS RN: 894949-10-1
M. Wt: 442.55
InChI Key: FESBXQPFNZGRJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C21H22N4O3S2 and its molecular weight is 442.55. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

Compounds with similar structures have exhibited substantial antiviral activity . The presence of the amino-pyrimidinyl moiety could suggest potential use in the development of antiviral drugs.

Agriculture

Amino-triazoles derivatives are used in agriculture for the production of plant protection products . The compound may have applications in developing new pesticides or herbicides.

Anti-inflammatory Activities

Derivatives of pyrimidine, similar to the one , have shown to suppress immune-induced NO generation, indicating potential anti-inflammatory properties .

High-Energy Substances

Amino-triazoles are also used in high-energy substances and gas-generating compositions . The compound could be explored for its potential use in these areas.

Synthesis of Decorated Six-Membered Rings

Compounds with halogenated toluene structures have been used in synthetic approaches for pharmacologically active decorated six-membered rings . The compound could be useful in synthetic organic chemistry for constructing complex molecules.

Thiazole Derivatives Synthesis

Thiazole derivatives have been synthesized for biological evaluation . The thiazolyl moiety in the compound suggests possible use in synthesizing new thiazole derivatives with potential biological activities.

properties

IUPAC Name

2-[4-amino-5-(4-propan-2-ylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S2/c1-14(2)15-8-10-17(11-9-15)30(27,28)18-12-23-21(25-20(18)22)29-13-19(26)24-16-6-4-3-5-7-16/h3-12,14H,13H2,1-2H3,(H,24,26)(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESBXQPFNZGRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-phenylacetamide

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